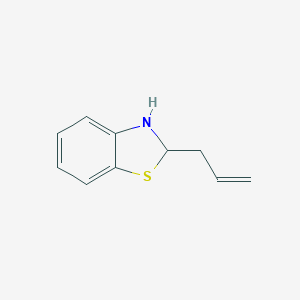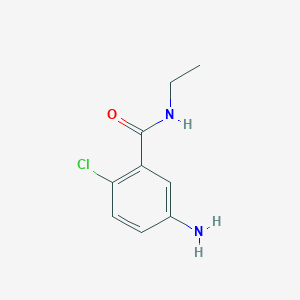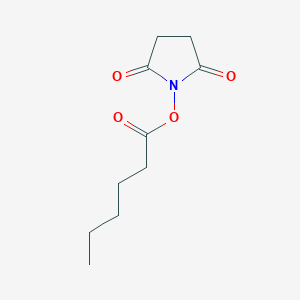
2-Allyl-2,3-dihydro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyl-2,3-dihydro-1,3-benzothiazole is a chemical compound that has been the subject of extensive scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an important area of study in the fields of medicine and biochemistry. In
Mecanismo De Acción
The mechanism of action of 2-Allyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. In addition, 2-Allyl-2,3-dihydro-1,3-benzothiazole has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Allyl-2,3-dihydro-1,3-benzothiazole has a variety of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and antitumor properties, as well as neuroprotective effects. In addition, 2-Allyl-2,3-dihydro-1,3-benzothiazole has been found to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Allyl-2,3-dihydro-1,3-benzothiazole for lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easy to handle and study in vitro and in vivo. However, one of the limitations of 2-Allyl-2,3-dihydro-1,3-benzothiazole is its instability under certain conditions, which can lead to the formation of reactive intermediates and side products that can interfere with the results of experiments.
Direcciones Futuras
There are many potential future directions for research on 2-Allyl-2,3-dihydro-1,3-benzothiazole. These include further studies on its mechanism of action, its potential use as a treatment for various diseases, and the development of new derivatives with improved pharmacological properties. In addition, 2-Allyl-2,3-dihydro-1,3-benzothiazole could be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, more research is needed to fully understand the safety and toxicity of 2-Allyl-2,3-dihydro-1,3-benzothiazole, particularly with regard to long-term use and exposure.
Métodos De Síntesis
The synthesis of 2-Allyl-2,3-dihydro-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an S N 2 mechanism, resulting in the formation of 2-Allyl-2,3-dihydro-1,3-benzothiazole as the major product. This synthesis method has been widely used in the preparation of 2-Allyl-2,3-dihydro-1,3-benzothiazole for scientific research.
Aplicaciones Científicas De Investigación
2-Allyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential application in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs. In addition, 2-Allyl-2,3-dihydro-1,3-benzothiazole has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
154775-95-8 |
|---|---|
Nombre del producto |
2-Allyl-2,3-dihydro-1,3-benzothiazole |
Fórmula molecular |
C10H11NS |
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
2-prop-2-enyl-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-4,6-7,10-11H,1,5H2 |
Clave InChI |
COUCHLIZNRTVGR-UHFFFAOYSA-N |
SMILES |
C=CCC1NC2=CC=CC=C2S1 |
SMILES canónico |
C=CCC1NC2=CC=CC=C2S1 |
Sinónimos |
Benzothiazole, 2,3-dihydro-2-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)
